methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
Description
Methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate is a heterocyclic compound featuring:
- Methyl benzoate ester at the 4-position.
- Piperidine-3-amido linker connecting the benzoate to a pyridazine ring.
- Pyridazine core substituted at the 6-position with a thiophen-2-yl group.
Its design likely aims to optimize pharmacokinetic properties (e.g., solubility, bioavailability) through the ester group and heterocyclic motifs .
Properties
IUPAC Name |
methyl 4-[[1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-22(28)15-6-8-17(9-7-15)23-21(27)16-4-2-12-26(14-16)20-11-10-18(24-25-20)19-5-3-13-30-19/h3,5-11,13,16H,2,4,12,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVAQTDCUGRPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: This can be achieved by reacting a suitable dicarbonyl compound with hydrazine or its derivatives.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving a thiophene precursor.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate exhibits significant antibacterial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20–70 µM. This suggests moderate potency compared to standard antibiotics like ceftriaxone .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structural features have been tested against breast cancer and leukemia cell lines, revealing IC50 values in the micromolar range. The mechanisms of action may include apoptosis induction or cell cycle arrest, indicating potential for further development as an anticancer agent .
Mechanistic Studies
Mechanistic investigations have focused on how this compound interacts with specific molecular targets within cells. It may inhibit certain enzymes involved in metabolic pathways, alter receptor binding activities, and modulate downstream signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Antibacterial Efficacy : A study evaluated the antibacterial properties of pyridazine derivatives against multi-drug resistant bacterial strains, finding some derivatives had comparable or superior activity to conventional antibiotics .
- Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines revealed that specific structural modifications enhanced the anticancer activity of related compounds .
Mechanism of Action
The mechanism of action of methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to interact with multiple binding sites, potentially leading to a range of biological effects.
Comparison with Similar Compounds
Ethyl Benzoate Derivatives with Pyridazine/Isoxazole Substituents
Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 (from Molecules 2011) share a benzoate scaffold but differ in substituents and linker chemistry :
| Compound ID | Substituent on Aromatic Ring | Linker Type | Ester Group | Reported Use/Activity |
|---|---|---|---|---|
| I-6230 | 4-(Pyridazin-3-yl)phenethylamino | Phenethylamino | Ethyl | Not specified |
| I-6232 | 4-(6-Methylpyridazin-3-yl)phenethylamino | Phenethylamino | Ethyl | Not specified |
| I-6273 | 4-(Methylisoxazol-5-yl)phenethylamino | Phenethylamino | Ethyl | Not specified |
| Target Compound | 6-(Thiophen-2-yl)pyridazin-3-yl | Piperidine-3-amido | Methyl | Hypothesized bioactive |
Key Differences :
- Heterocyclic Core : The target compound uses a thiophene-substituted pyridazine , whereas analogs like I-6232 feature methylpyridazine or isoxazole groups. Thiophene may enhance π-π stacking interactions in biological targets compared to methyl groups .
- Linker Chemistry: The piperidine-3-amido linker in the target compound could improve conformational flexibility compared to rigid phenethylamino linkers in analogs.
Methyl Benzoate Derivatives in Agrochemicals
Several methyl benzoate derivatives in the Pesticide Chemicals Glossary (2001) share structural motifs relevant to the target compound :
| Compound Name (Example) | Substituent on Benzoate | Heterocyclic Group | Use |
|---|---|---|---|
| Tribenuron-methyl ester | Sulfonylurea-linked pyrimidine | Pyrimidine | Herbicide |
| Imazamethabenz-methyl ester | Imidazole-linked isopropyl | Imidazole | Herbicide |
| Haloxyfop-methyl ester | Pyridinyloxy-phenoxypropanoate | Pyridine | Herbicide |
| Target Compound | Thiophene-pyridazin-3-yl | Pyridazine + Thiophene | Hypothesized agrochemical |
Structural Insights :
- Heterocycle Diversity : The target compound’s pyridazine-thiophene system contrasts with pyrimidine (tribenuron) or imidazole (imazamethabenz) cores. Pyridazine’s electron-deficient nature may enhance binding to enzymes like acetolactate synthase (ALS), a common herbicide target .
- Substituent Effects : The thiophene group’s sulfur atom could engage in hydrophobic interactions or metal coordination, differing from oxygen/nitrogen-rich analogs.
Research Findings and Hypotheses
- Bioactivity Potential: The thiophene-pyridazine motif in the target compound is structurally analogous to pyridaben (a miticide with thiophene and pyridazinyl groups ), suggesting possible pesticidal activity.
- Metabolic Stability : Methyl esters (e.g., tribenuron-methyl) are widely used in agrochemicals due to their balance of stability and hydrolytic activation . The target compound’s methyl ester may follow similar metabolic pathways.
- Synthetic Challenges : Piperidine-3-amido linkers require precise stereochemical control during synthesis, which could be addressed using crystallographic tools like SHELX for structure validation .
Biological Activity
Methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure involving a piperidine ring, pyridazine moiety, and thiophene substitution, has been studied for various pharmacological effects, including anti-cancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 406.5 g/mol. Its IUPAC name is N-(4-propan-2-ylphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide. The key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4OS |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N-(4-propan-2-ylphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
| InChI | InChI=1S/C23H26N4OS/c1... |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, pyridazine derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that derivatives of pyridazine exhibited potent antiproliferative activities against glioblastoma multiforme and breast adenocarcinoma cells, often at nanomolar concentrations. The mechanism of action is believed to involve apoptosis induction through morphological alterations such as chromatin condensation and cell shrinkage .
Antimicrobial Activity
The compound's biological profile extends to antimicrobial properties as well. Research indicates that thiophene-containing compounds possess broad-spectrum antimicrobial activity. The presence of the thiophene ring in this compound may enhance its interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes or receptors involved in cell signaling pathways. The compound's structure allows it to fit into active sites, modulating their activity and influencing biological processes such as gene expression and metabolic pathways .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range, suggesting strong anticancer potential compared to standard chemotherapeutics like etoposide .
- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of thiophene derivatives against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli, indicating a promising profile for further development.
Q & A
Q. What are the standard synthetic routes for preparing methyl 4-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-amido}benzoate, and how can intermediates be characterized?
- Methodological Answer : A common approach involves coupling pyridazine and piperidine intermediates via amide bond formation. For example, similar pyridazin-3(2H)-one derivatives (e.g., compound 5a in ) are synthesized using K₂CO₃ as a base under reflux conditions in methanol, achieving yields up to 46%. Intermediate characterization typically employs ¹H NMR to confirm substituent positions (e.g., methylthio groups at δ 2.45 ppm) and mass spectrometry (MS) for molecular weight validation .
Q. Table 1: Example Reaction Conditions for Pyridazine Derivatives
| Compound | Reagents/Conditions | Yield | Key NMR Shifts |
|---|---|---|---|
| 5a | K₂CO₃, MeOH, reflux | 46% | δ 2.45 (SCH₃) |
| 8a | AcCl, room temp. | 10% | δ 7.8 (Ar-H) |
Q. Which analytical techniques are recommended for assessing purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Pharmacopeial methods () suggest using ammonium acetate buffer (pH 6.5) for mobile phases to resolve polar impurities. For structural confirmation, ¹H/¹³C NMR and FT-IR are critical; for instance, amide C=O stretches appear near 1650 cm⁻¹, and aromatic protons show distinct splitting patterns in NMR .
Advanced Research Questions
Q. How can researchers optimize low-yielding steps in the synthesis of this compound?
- Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity. highlights that substituting K₂CO₃ with stronger bases (e.g., NaH) or using polar aprotic solvents (DMF) can improve amidation efficiency. For example, compound 8b achieved 46% yield after optimizing stoichiometry and reaction time . Additionally, microwave-assisted synthesis (not explicitly covered in evidence but inferred from similar methodologies) could reduce reaction times and enhance yields.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions between calculated and observed spectral data (e.g., unexpected NMR shifts) require cross-validation:
2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm connectivity.
X-ray crystallography : Provides definitive confirmation of stereochemistry and bond angles.
Computational modeling : Tools like DFT calculations predict NMR shifts, aiding assignments for complex substituents (e.g., thiophene vs. pyridazine ring effects) .
Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?
- Methodological Answer : Adopt a tiered approach as in :
- Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) to predict bioavailability.
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems under controlled pH/temperature.
- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
Such studies should follow OECD guidelines for ecotoxicity testing .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across similar compounds?
- Methodological Answer : Variations in activity (e.g., IC₅₀ values) may stem from subtle structural differences. For example, replacing a methylthio group (compound 5a ) with a methoxy group (compound 8c ) alters electron density and binding affinity. Use SAR (Structure-Activity Relationship) studies to systematically modify substituents and correlate changes with activity. Molecular docking against target proteins (e.g., kinases) can further rationalize discrepancies .
Experimental Design Considerations
Q. What statistical frameworks are suitable for pharmacological assays involving this compound?
- Methodological Answer : Use randomized block designs () to control confounding variables. For dose-response assays:
- Assign treatments randomly within blocks (e.g., cell culture plates).
- Apply ANOVA with post-hoc Tukey tests to compare means.
- Include ≥4 replicates per condition to ensure power (α=0.05, β=0.2) .
Advanced Methodological Tools
Q. How can in silico modeling predict metabolic stability of this compound?
- Methodological Answer : Tools like CYP450 isoform docking (e.g., CYP3A4) identify metabolic hotspots (e.g., piperidine N-dealkylation). Pair with QSAR models trained on thiophene-containing analogs to estimate half-life (t₁/₂). Validate predictions using in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
